molecular formula C7H8O2 B3327630 methyl 2-ethynylcyclopropane-1-carboxylate CAS No. 35856-20-3

methyl 2-ethynylcyclopropane-1-carboxylate

Cat. No.: B3327630
CAS No.: 35856-20-3
M. Wt: 124.14 g/mol
InChI Key: UWIXUVYYEOQGCP-UHFFFAOYSA-N
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Description

Methyl 2-ethynylcyclopropane-1-carboxylate is an organic compound with the molecular formula C₇H₈O₂. It is a cyclopropane derivative featuring an ethynyl group and a carboxylate ester. This compound is of interest in organic synthesis due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-ethynylcyclopropane-1-carboxylate can be synthesized through various methods. One common approach involves the cyclopropanation of an alkyne precursor. For instance, the reaction of an alkyne with a diazo compound in the presence of a transition metal catalyst can yield the desired cyclopropane derivative. The reaction conditions typically involve the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yields and purity. The process may also include purification steps such as distillation or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethynylcyclopropane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted cyclopropane derivatives .

Scientific Research Applications

Methyl 2-ethynylcyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used to study the effects of cyclopropane derivatives on biological systems.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, often involves this compound.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-ethynylcyclopropane-1-carboxylate involves its reactivity due to the strained cyclopropane ring and the presence of the ethynyl group. These features make the compound highly reactive in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-propynylcyclopropane-1-carboxylate
  • Methyl 2-ethynylcyclobutane-1-carboxylate
  • Methyl 2-ethynylcyclopentane-1-carboxylate

Uniqueness

Methyl 2-ethynylcyclopropane-1-carboxylate is unique due to its combination of a cyclopropane ring and an ethynyl group, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in various synthetic and research applications .

Properties

IUPAC Name

methyl 2-ethynylcyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c1-3-5-4-6(5)7(8)9-2/h1,5-6H,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIXUVYYEOQGCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC1C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 2-ethynylcyclopropane-1-carboxylate
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methyl 2-ethynylcyclopropane-1-carboxylate
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methyl 2-ethynylcyclopropane-1-carboxylate
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methyl 2-ethynylcyclopropane-1-carboxylate
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methyl 2-ethynylcyclopropane-1-carboxylate
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methyl 2-ethynylcyclopropane-1-carboxylate

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